Differentiation as a Regulated Dextromethorphan Process Impurity versus Structurally Related Non-Impurity Analogs
N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is specifically designated as Dextromethorphan Impurity 3 (and Impurity 15), a process-related impurity with a defined regulatory identity under EINECS 256-948-2 and DSSTox Substance ID DTXSID50199079 [1]. In contrast, the structurally simplified analog N-[2-(1-cyclohexenyl)ethyl]acetamide (C10H17NO, MW 167.25 g/mol) is not associated with any regulated pharmaceutical impurity profile . This regulatory designation is a binary, non-substitutable attribute: the target compound is required for compendial and ANDA analytical procedures, whereas the analog lacks any regulatory standing in this context [2].
| Evidence Dimension | Regulatory impurity designation for dextromethorphan |
|---|---|
| Target Compound Data | Designated as Dextromethorphan Impurity 3 / Impurity 15; EINECS 256-948-2; DSSTox DTXSID50199079 |
| Comparator Or Baseline | N-[2-(1-cyclohexenyl)ethyl]acetamide: No regulatory impurity designation; not listed in any pharmacopoeia |
| Quantified Difference | Binary distinction (regulated impurity vs. non-impurity analog) |
| Conditions | Regulatory databases and compendial impurity listings for dextromethorphan drug substance |
Why This Matters
This regulatory status renders the target compound essential for compendial compliance and ANDA method validation, whereas the analog serves no equivalent regulated analytical function.
- [1] PubChem. N-(2-(1-Cyclohexen-1-yl)ethyl)-4-methoxybenzeneacetamide. PubChem CID 703658. View Source
- [2] ChemWhat. Dextromethorphan Impurity 3 CAS#: 51072-34-5. View Source
